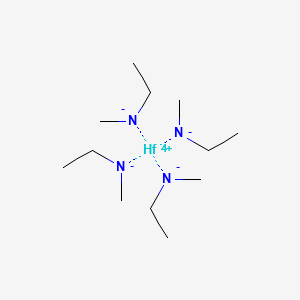
Tetrakis(ethylmethylamino)hafnium
Übersicht
Beschreibung
ethyl(methyl)azanide;hafnium(4+): is an organometallic compound with the chemical formula [(CH3)(C2H5)N]4Hf . It is a colorless liquid that is sensitive to water and air, freezing at -50°C and boiling around 78°C at 0.1 Torr . This compound is primarily used as a precursor in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films, which are essential in semiconductor fabrication due to their high dielectric constant .
Wissenschaftliche Forschungsanwendungen
Chemistry: ethyl(methyl)azanide;hafnium(4+) is widely used as a precursor in the ALD of hafnium oxide thin films, which are crucial in the semiconductor industry due to their high dielectric constant .
Biology and Medicine: While its primary applications are in materials science, the compound’s ability to form thin films with precise control over thickness and composition makes it a valuable tool in the development of advanced biomedical devices and sensors .
Industry: In addition to its use in semiconductor fabrication, ethyl(methyl)azanide;hafnium(4+) is also employed in the production of ferroelectric hafnium zirconium oxide and hafnium nitride thin films, which have applications in various electronic devices .
Wirkmechanismus
Target of Action
The primary target of Tetrakis(ethylmethylamino)hafnium is the H-/OH-terminated Si (100) surfaces . The compound is used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films on these surfaces .
Mode of Action
this compound interacts with its targets by chemisorbing onto the H-terminated Si (100) surface through the formation of two N-Si interfacial bonds . This interaction results in the formation of a monolayer on the H-Si surface at a rate lower than that for the OH-Si surface .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films . The compound’s interaction with its targets leads to the formation of these thin films, which are used as dielectric films in semiconductor fabrication due to their high dielectric constants .
Pharmacokinetics
It freezes at -50 °C and boils around 78 °C at 0.1 Torr , indicating that its bioavailability may be influenced by these physical properties.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of hafnium oxide (HfO2) thin films on H-/OH-terminated Si (100) surfaces . These thin films are used in semiconductor fabrication due to their high dielectric constants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is sensitive to water and air , and its reactivity with these elements can affect its performance in the atomic layer deposition (ALD) process . Furthermore, the compound’s freezing and boiling points suggest that temperature is another environmental factor that can influence its action .
Biochemische Analyse
Biochemical Properties
Tetrakis(ethylmethylamino)hafnium plays a crucial role in biochemical reactions, particularly in the synthesis of thin films. It interacts with various biomolecules during the deposition process. For instance, it reacts with water and ozone to form hafnium oxide. The nature of these interactions is primarily based on the reactivity of this compound with these molecules, leading to the formation of a stable hafnium oxide layer .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant in the context of its application in ALD. It influences cell function by altering the surface properties of the substrates it is deposited on. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deposition of hafnium oxide thin films can modify the surface energy and chemical composition of the substrate, thereby affecting cellular interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. During the ALD process, it undergoes ligand exchange reactions, where the ethylmethylamino ligands are replaced by oxygen atoms from water or ozone, leading to the formation of hafnium oxide. This process involves enzyme-like catalytic activity, where the compound acts as a precursor, facilitating the deposition of a uniform and stable hafnium oxide layer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is thermally stable and has sufficient volatility, making it suitable for vapor deposition. It is sensitive to water and air, which can lead to its degradation over time. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in facilitating the deposition of hafnium oxide without causing significant adverse effects. At higher doses, toxic effects have been observed, including respiratory irritation and skin corrosion. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of hafnium oxide. It interacts with enzymes and cofactors that facilitate the ligand exchange reactions necessary for the formation of hafnium oxide. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the deposition process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can impact its effectiveness in the deposition process. The compound’s volatility and reactivity also play a role in its distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where it is needed for the deposition of hafnium oxide, thereby enhancing the efficiency of the process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(methyl)azanide;hafnium(4+) involves the reaction of hafnium tetrachloride with methylethylamine in the presence of an alkane solvent under an inert atmosphere. The reaction is carried out at low temperatures (-10 to -80°C) to ensure the stability of the intermediate products. The final product is obtained by vacuum distillation .
Industrial Production Methods: In industrial settings, the production of ethyl(methyl)azanide;hafnium(4+) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically packaged in stainless steel containers to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: ethyl(methyl)azanide;hafnium(4+) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources like water or ozone to form hafnium oxide (HfO2) thin films.
Substitution: Can react with ammonia to form hafnium nitride (Hf3N4) thin films.
Common Reagents and Conditions:
Oxidation: Water or ozone as oxygen sources, typically under ALD conditions.
Substitution: Ammonia as a nitrogen source, also under ALD conditions.
Major Products:
Hafnium oxide (HfO2): Formed during oxidation reactions.
Hafnium nitride (Hf3N4): Formed during substitution reactions with ammonia.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(dimethylamido)hafnium(IV): Another hafnium-based precursor used in ALD processes.
Tetrakis(ethylmethylamido)zirconium(IV): A zirconium-based analog used for similar applications.
Uniqueness: ethyl(methyl)azanide;hafnium(4+) is unique due to its specific reactivity and volatility, making it particularly suitable for ALD processes. Its ability to form high-quality hafnium oxide and hafnium nitride thin films with precise control over thickness and composition sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
352535-01-4 |
|---|---|
Molekularformel |
C12H32HfN4 |
Molekulargewicht |
410.90 g/mol |
IUPAC-Name |
ethyl(methyl)azanide;hafnium(4+) |
InChI |
InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
InChI-Schlüssel |
NPEOKFBCHNGLJD-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |
Kanonische SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |
Key on ui other cas no. |
352535-01-4 |
Piktogramme |
Flammable; Corrosive; Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of the oxidant in ALD processes involving Tetrakis(ethylmethylamino)hafnium?
A1: The choice of oxidant significantly influences film quality and impurity levels. Studies comparing water (H2O) and ozone (O3) as oxidants demonstrate that hydrolysis with H2O is more effective in removing ligands from this compound and trimethylaluminum, resulting in lower carbon impurities and superior field-effect transistor performance compared to O3-based processes []. Additionally, the use of oxygen plasma with this compound leads to lower carbon contamination in hafnium oxide films compared to conventional ALD [].
Q2: How does this compound contribute to the growth of hafnium oxide thin films?
A2: In ALD, this compound serves as the hafnium source, reacting with an oxidant like water or ozone in a cyclical process. During the this compound pulse, the precursor molecules adsorb onto the substrate surface. The subsequent oxidant pulse then reacts with the adsorbed precursor, forming hafnium oxide and volatile byproducts. This self-limiting reaction ensures precise control over film thickness at the atomic layer level [, , ].
Q3: Can you elaborate on the byproducts formed during the ALD process using this compound and ozone?
A3: In situ studies using mass spectrometry have shed light on the byproducts generated during this ALD process. Besides the expected carbon dioxide (CO2) and methane (CH4), water (H2O) is also detected as a byproduct []. Additionally, the ozone pulse leaves behind chemisorbed active oxygen and hydroxyl (-OH) groups on the surface. These groups then react with the this compound during the subsequent precursor pulse, leading to the release of water, carbon dioxide, and ethylmethylamine (HNEtMe) [].
Q4: What is the impact of incorporating lanthanum into hafnium oxide films using this compound?
A4: Introducing lanthanum into hafnium oxide films using a combination of this compound and tris(ethylcyclopentadienyl)lanthanum(III) precursors and oxygen plasma as the reactant gas has demonstrated promising results []. The resulting lanthanum hafnium oxide (LHO) films exhibit a crystalline structure at deposition temperatures as low as 400°C []. Furthermore, rapid thermal annealing of these LHO films leads to significant enhancements in electrical properties, including a shift in the flat-band voltage towards ideal values and a reduction in leakage current density [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula for this compound is Hf(NEtMe)4, where Et represents an ethyl group (C2H5) and Me represents a methyl group (CH3). Its molecular weight is 427.05 g/mol.
Q6: How does the performance of this compound compare to other hafnium precursors in terms of film purity and deposition rate?
A6: Compared to hafnium t-butoxide, this compound demonstrates superior performance in ALD processes, yielding hafnium oxide films with higher purity, faster deposition rates, and enhanced electrical properties []. This makes it a preferred choice for high-κ dielectric applications.
Q7: What challenges arise from the thermal stability of this compound in ALD processes?
A7: While this compound is a widely used precursor for hafnium oxide ALD, its moderate thermal stability can pose challenges []. Elevated temperatures during precursor delivery and deposition can lead to precursor decomposition, potentially causing issues like vaporizer clogging and limiting the process temperature window []. This has motivated research into alternative hafnium precursors with higher thermal stability.
Q8: What are some alternative hafnium precursors considered for ALD to address the thermal stability limitations of this compound?
A8: Researchers are exploring various alternatives to overcome these limitations, including:
- Hafnocenes: Compounds like dimethyl bis(ethylcyclopentadienyl)hafnium [Hf(EtCp)2Me2] and dimethyl bis(methylcyclopentadienyl)hafnium [Hf(MeCp)2Me2] offer improved thermal stability and promising ALD performance at higher temperatures (350-400°C) [].
- Other Hafnium Precursors: Alongside hafnocenes, other potential candidates include hafnium halides, alkoxides, β-diketonates, and tetranitrates. Each of these families possesses unique properties that could be advantageous for specific ALD applications [].
Q9: How does the deposition temperature affect the properties of hafnium oxide films grown using this compound?
A9: The deposition temperature significantly influences the structural and electrical properties of the resulting hafnium oxide films [, , ]. Lower temperatures (< 250°C) typically yield amorphous films, while higher temperatures (> 250°C) promote crystallization into different phases, impacting the film's dielectric constant, leakage current, and interface quality [, ]. Optimizing the deposition temperature is crucial for achieving the desired film characteristics for specific applications.
Q10: What are the key research areas focusing on the use of this compound in ALD?
A10: Current research highlights several key areas:
Q11: What are the implications of using different surface treatments on silicon substrates before the deposition of hafnium oxide using this compound?
A11: Surface treatments play a crucial role in the initial growth stages of hafnium oxide films deposited using this compound [, ]. For instance, on H-terminated silicon surfaces, a specific number of ALD cycles are required to achieve a stable interface composition and prevent significant SiO2 formation, as evidenced by in-situ infrared spectroscopy [, ]. This highlights the importance of carefully considering surface preparation methods to achieve the desired film properties and interface characteristics.
Q12: What analytical techniques are commonly employed to study this compound and the resulting hafnium oxide films?
A12: Researchers utilize a range of analytical techniques, including:
- In situ monitoring: Techniques like mass spectrometry and infrared spectroscopy provide real-time insights into the chemical reactions and species present during the ALD process [, , , ].
- Structural characterization: Methods like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray reflectivity are used to analyze the crystallinity, morphology, and thickness of the deposited films [, , ].
- Compositional analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Rutherford backscattering spectrometry (RBS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) help determine the elemental composition and impurity levels in the films [, , ].
- Electrical characterization: Measuring parameters like dielectric constant, leakage current, breakdown voltage, and interface trap density using techniques like capacitance-voltage (C-V) and current-voltage (I-V) measurements provides insights into the electrical properties of the films and their suitability for device applications [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.